trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Descripción

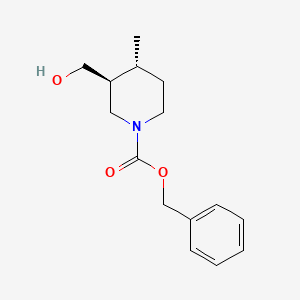

Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a hydroxymethyl group (–CH2OH) and at the 4-position with a methyl group (–CH3). The benzyloxycarbonyl (–COOBn) group at the 1-position acts as a protective group. Its trans configuration ensures distinct stereochemical properties compared to cis analogs.

Propiedades

IUPAC Name |

benzyl (3S,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRIVTSNMBQHFI-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its antiproliferative effects on cancer cells. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3, with a molecular weight of approximately 263.33 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the enzyme monoacylglycerol lipase (MAGL). This enzyme plays a significant role in the endocannabinoid system by hydrolyzing monoacylglycerols, which are important signaling molecules. Inhibition of MAGL can lead to increased levels of these signaling molecules, potentially influencing various physiological processes.

Enzyme Inhibition

The compound has demonstrated notable inhibitory activity against MAGL, with reported IC50 values indicating its potency. For instance, related compounds in the benzoylpiperidine series have shown IC50 values ranging from low nanomolar to micromolar concentrations, suggesting that structural modifications can enhance their inhibitory effects.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzoylpiperidine 18 | MAGL | 11.7 | |

| Benzoylpiperidine 20 | MAGL | 0.08 | |

| This compound | MAGL | TBD | Current Study |

Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has been tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | TBD | Current Study |

| MCF-7 (Breast Cancer) | TBD | Current Study |

| COV318 (Ovarian Cancer) | TBD | Current Study |

| OVCAR-3 (Ovarian Cancer) | TBD | Current Study |

Case Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of this compound on ovarian cancer cells showed promising results. The compound was found to significantly inhibit cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship of related compounds revealed that modifications to the piperidine ring and substituents on the benzyl group could enhance biological activity. This highlights the importance of chemical structure in determining the efficacy of piperidine derivatives.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Variations

a. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 134575-14-7)

- Similarity : 0.97 .

- Key Difference : Lacks the 4-methyl group.

- Impact : Reduced steric hindrance and lipophilicity compared to the target compound. Likely lower metabolic stability due to absence of methyl group .

b. trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (CAS 100836-71-3)

- Similarity : 0.94 .

- Key Difference: Substitution of hydroxymethyl (–CH2OH) with amino (–NH2).

- Impact :

c. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 175406-94-7)

Substituent Position and Stereochemistry

a. trans-Benzyl 3-Fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1350475-42-1)

- Key Differences : Fluorine at position 3 and hydroxyl at position 4.

- Impact :

b. Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

- Key Difference : Ethoxy-oxopropyl side chain at position 4.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves reacting a hydroxylmethyl-substituted piperidine precursor with benzyl chloroformate under basic conditions. For example, analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized using dichloromethane as a solvent and triethylamine to neutralize HCl byproducts. Purification via recrystallization or chromatography is critical to isolate the pure product .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and stereochemistry. For instance, 1H NMR of similar piperidine carboxylates (e.g., Benzyl 4-(benzylamino)piperidine-1-carboxylate) reveals distinct splitting patterns for methylene and aromatic protons. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in a cool, dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Variables like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for benzyl chloroformate:piperidine) should be systematically tested. Catalytic bases (e.g., DMAP) may accelerate reaction rates. Monitor progress via thin-layer chromatography (TLC) and optimize purification using gradient elution in flash chromatography .

Q. What is the stability profile of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Analogous compounds degrade in acidic conditions (pH <3) via ester hydrolysis, while neutral/basic conditions (pH 7–9) preserve integrity. Use HPLC with UV detection to quantify degradation products .

Q. How can potential biological activities (e.g., enzyme inhibition) be evaluated?

- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, test IC50 values at 10 µM–100 nM concentrations. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with active sites, guided by the compound’s hydroxymethyl and benzyl groups .

Q. How should contradictory data on toxicity and environmental impact be resolved?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare with structurally similar compounds. For environmental assessment, perform OECD 301 biodegradability tests. Cross-reference results with databases like PubChem to identify data gaps and prioritize ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.